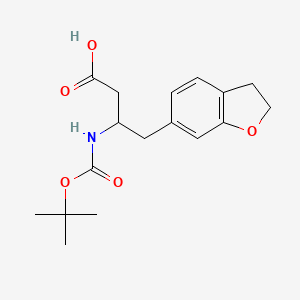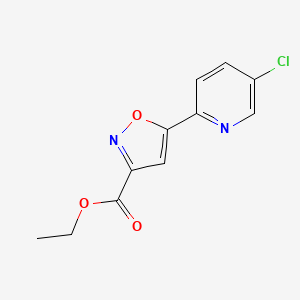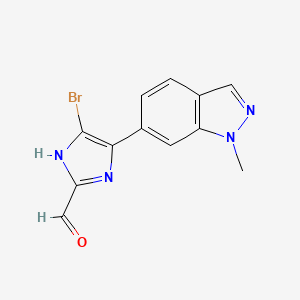
5-Bromo-4-(1-methyl-6-indazolyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022705” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022705” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to obtain “MFCD33022705” in its pure form.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022705” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. The process may include:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022705” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD33022705” into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving “MFCD33022705” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts such as palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD33022705” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.
Industry: “MFCD33022705” is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD33022705” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions is crucial for elucidating its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with “MFCD33022705,” including:
Compound A: Known for its similar reactivity and applications in chemical synthesis.
Compound B: Shares structural features but differs in its specific functional groups and reactivity.
Compound C: Used in similar industrial applications but has distinct chemical properties.
Uniqueness: What sets “MFCD33022705” apart from these similar compounds is its unique combination of reactivity, stability, and specific applications. Its distinct molecular structure allows for unique interactions and reactions, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H9BrN4O |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
5-bromo-4-(1-methylindazol-6-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN4O/c1-17-9-4-7(2-3-8(9)5-14-17)11-12(13)16-10(6-18)15-11/h2-6H,1H3,(H,15,16) |
InChI Key |
IMWDBSXIDUKCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


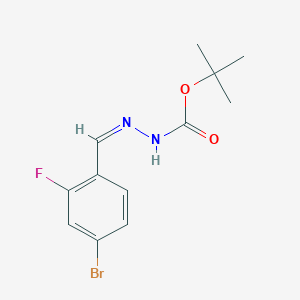
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

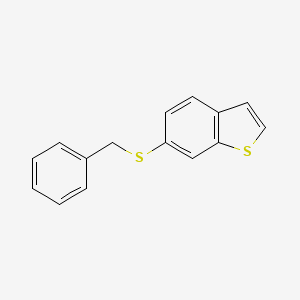
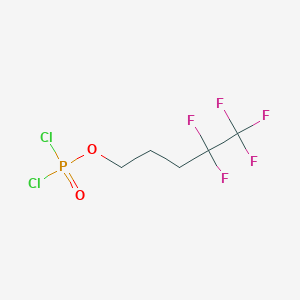
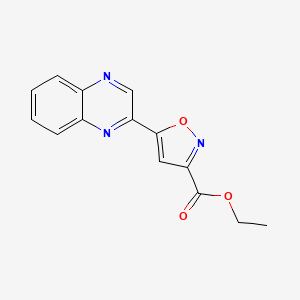
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
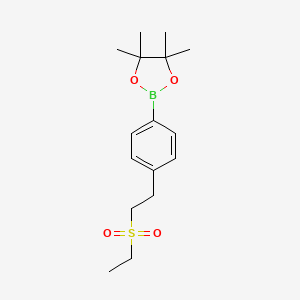
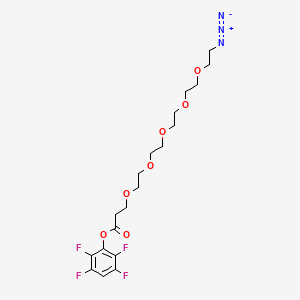
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

